molecular formula C8H7BrClNO B1581725 N-(4-Bromo-2-chlorophenyl)acetamide CAS No. 3460-23-9

N-(4-Bromo-2-chlorophenyl)acetamide

Cat. No.: B1581725
CAS No.: 3460-23-9
M. Wt: 248.5 g/mol
InChI Key: MITWNEIUIPGZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-2-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7BrClNO. It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Scientific Research Applications

N-(4-Bromo-2-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is employed in the production of various chemical products and materials.

Safety and Hazards

“N-(4-Bromo-2-chlorophenyl)acetamide” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be stored away from oxidizing agents .

Future Directions

As an intermediate for pharmaceuticals, “N-(4-Bromo-2-chlorophenyl)acetamide” has potential applications in the synthesis of various drugs . The specific future directions would depend on the pharmaceutical industry’s needs and ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Bromo-2-chlorophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-chloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-chlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloroacetanilide
  • 2-Bromo-N-(4-chlorophenyl)acetamide
  • N-(4-Bromo-2-iodophenyl)acetamide

Uniqueness

N-(4-Bromo-2-chlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITWNEIUIPGZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346174
Record name 4'-Bromo-2'-chloroacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3460-23-9
Record name N-(4-Bromo-2-chlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3460-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Bromo-2'-chloroacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromo-2-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Bromo-2-chlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-Bromo-2-chlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Bromo-2-chlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-Bromo-2-chlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-Bromo-2-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.